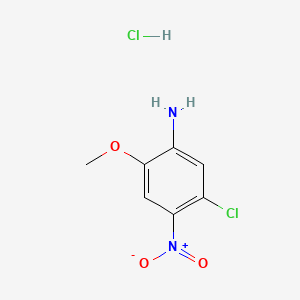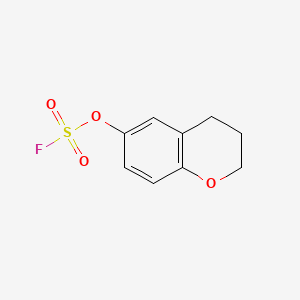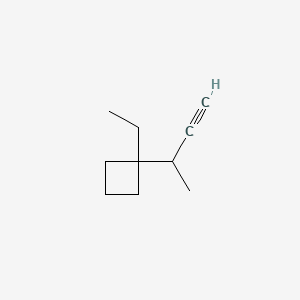![molecular formula C17H20N2O6 B15317394 [2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines the structural features of adamantane and nitrofuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while nitrofuran is a class of compounds known for their antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane framework is constructed through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Carbamoylation: The adamantane derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Nitrofuran: The final step involves coupling the carbamoylated adamantane with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amine derivatives.
Substitution: The adamantane framework can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the adamantane framework.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the adamantane framework.
Wissenschaftliche Forschungsanwendungen
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use as an antibiotic or antiviral agent.
Wirkmechanismus
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves the activation of the nitrofuran moiety. In bacterial cells, nitrofuran compounds are activated via reduction by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The adamantane framework may enhance the stability and delivery of the compound to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane Derivatives: Compounds such as 1,3-dehydroadamantane and other substituted adamantanes.
Nitrofuran Derivatives: Compounds like nitrofurantoin and nitrofurazone.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to the combination of the adamantane and nitrofuran moieties, which may confer enhanced stability, bioavailability, and antimicrobial activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O6 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
[2-(1-adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20) |
InChI-Schlüssel |
NZZSASYPSJNFGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Löslichkeit |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


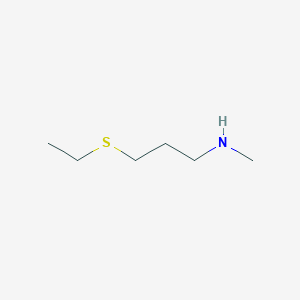
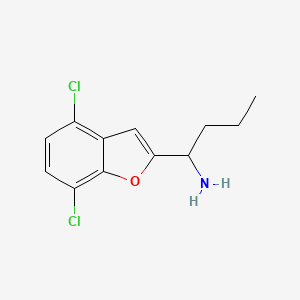
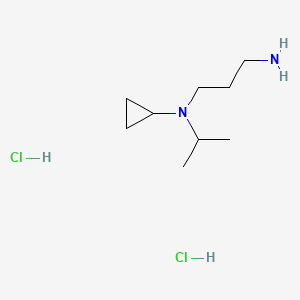
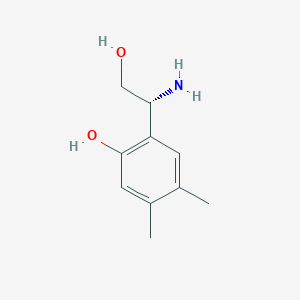
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
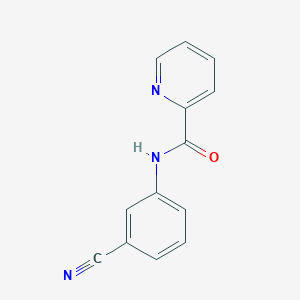
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
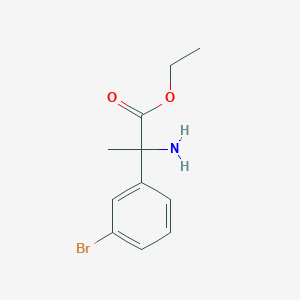
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
